(E)-1-morpholino-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one
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Overview
Description
(E)-1-morpholino-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of enones It features a morpholine ring, a furan ring substituted with a nitrophenyl group, and an enone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-morpholino-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Nitration: The furan ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Aldol condensation: The enone moiety is introduced via an aldol condensation reaction between a suitable aldehyde and a ketone in the presence of a base such as sodium hydroxide or potassium hydroxide.
Morpholine substitution: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction using morpholine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-morpholino-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst, sodium borohydride, mild conditions.
Substitution: Various nucleophiles, solvents like ethanol or acetonitrile, elevated temperatures.
Major Products
Oxidation: Corresponding oxidized derivatives of the furan ring.
Reduction: Amino derivatives by reduction of the nitro group.
Substitution: New compounds with different substituents replacing the morpholine ring.
Scientific Research Applications
(E)-1-morpholino-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be explored for its potential use in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes.
Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of (E)-1-morpholino-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The enone moiety can act as a Michael acceptor, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the modulation of enzyme activity or the disruption of protein-protein interactions, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-aminophenyl)-3-(p-tolyl)prop-2-en-1-one: Similar structure with an aminophenyl group instead of a nitrophenyl group.
Indole derivatives: Compounds containing an indole ring, which also exhibit diverse biological activities.
1,2,3-triazole derivatives: Compounds with a triazole ring, known for their medicinal properties.
Uniqueness
(E)-1-morpholino-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one is unique due to the combination of its morpholine, furan, and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-1-morpholin-4-yl-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c20-17(18-9-11-23-12-10-18)8-6-15-5-7-16(24-15)13-1-3-14(4-2-13)19(21)22/h1-8H,9-12H2/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMWUTFEISJWHE-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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